Oral Bioavailability Distinguishes RS-12254 from Injectable Dopamine Agonists
RS-12254 is differentiated from the endogenous neurotransmitter dopamine and some synthetic dopamine receptor agonists (e.g., fenoldopam) by its demonstrated oral activity. While dopamine itself lacks significant oral bioavailability and is administered intravenously in research settings, RS-12254 is described in the primary literature as an 'orally active dopamine agonist' [1]. This characteristic enables chronic dosing paradigms via gavage or dietary administration, which are not feasible with the injectable comparator.
| Evidence Dimension | Route of Administration & Oral Activity |
|---|---|
| Target Compound Data | Orally active; suitable for p.o. administration |
| Comparator Or Baseline | Dopamine (endogenous): Not orally active; requires i.v. infusion. Fenoldopam (comparator agonist): Primarily i.v. for research; poor oral bioavailability. |
| Quantified Difference | Qualitative difference in route of administration (p.o. vs. i.v.) enabling distinct experimental models (e.g., chronic vs. acute). |
| Conditions | In vivo models (e.g., spontaneously hypertensive rats [SHR]) as referenced in the primary study [1] |
Why This Matters
This enables procurement for long-term studies of cardiovascular and renal function, where an oral agent is required for practical dosing and to model chronic therapy.
- [1] McClelland DL, Rosenkranz RP. Antihypertensive, sympatholytic and renal effects of an orally active dopamine agonist, RS-12254. Proc West Pharmacol Soc. 1991;34:135-40. PMID: 1686322. View Source
